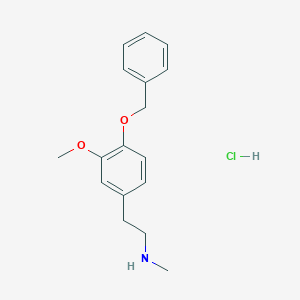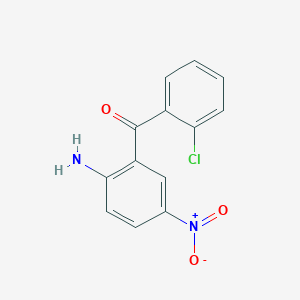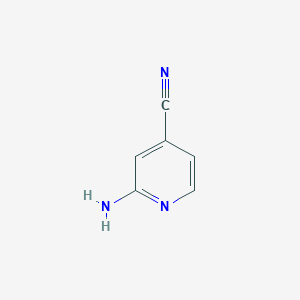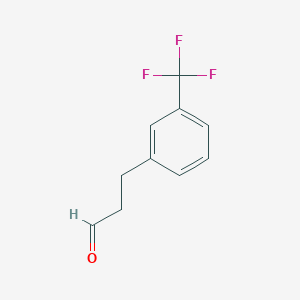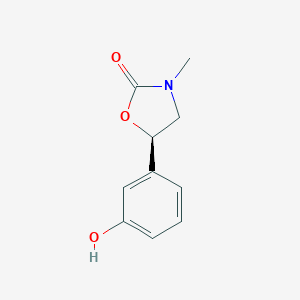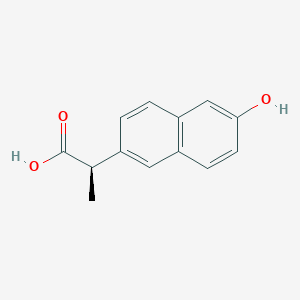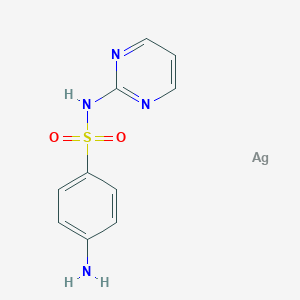
Halonal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Halonal, also known as 2-bromo-2-chloro-1,1,1-trifluoroethane, is a halogenated hydrocarbon that has been used as a solvent, refrigerant, and fire extinguishing agent. It has been widely used in scientific research due to its unique properties and effectiveness in certain applications.
科学的研究の応用
Halonal has been widely used in scientific research due to its unique properties, including its ability to dissolve certain compounds and its effectiveness as a refrigerant. It has been used in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. In addition, Halonal has been used as a solvent in the analysis of organic compounds and as a refrigerant in cryogenic applications.
作用機序
The exact mechanism of action of Halonal is not fully understood, but it is believed to act as a central nervous system depressant. It is thought to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA receptors in the brain. This results in a decrease in neuronal activity and an overall calming effect on the body.
生化学的および生理学的効果
Halonal has been shown to have a number of biochemical and physiological effects on the body. It has been found to cause a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. In addition, Halonal has been shown to have an analgesic effect, reducing pain perception in the body. However, prolonged exposure to Halonal can lead to respiratory depression, hypotension, and even coma or death.
実験室実験の利点と制限
One advantage of using Halonal in lab experiments is its effectiveness as a solvent for certain compounds. It is also relatively easy to obtain and use, making it a popular choice for researchers. However, Halonal has a number of limitations for lab experiments, including its potential for toxicity and its limited solubility for certain compounds. In addition, Halonal is a potent greenhouse gas and can contribute to climate change if not properly handled and disposed of.
将来の方向性
There are a number of future directions for research involving Halonal. One area of interest is the development of new synthesis methods for Halonal that are more environmentally friendly and sustainable. In addition, there is ongoing research into the potential therapeutic uses of Halonal, particularly in the treatment of anxiety and other mental health disorders. Finally, there is a need for continued research into the potential health effects of Halonal exposure, particularly in occupational settings where exposure may be more common.
Conclusion:
In conclusion, Halonal is a halogenated hydrocarbon that has been widely used in scientific research due to its unique properties and effectiveness in certain applications. Its synthesis method is relatively simple and cost-effective, making it a popular choice for researchers. While the exact mechanism of action of Halonal is not fully understood, it is believed to act as a central nervous system depressant. Halonal has a number of biochemical and physiological effects on the body, and while it has advantages for lab experiments, it also has limitations and potential health risks. There are a number of future directions for research involving Halonal, including the development of new synthesis methods, therapeutic uses, and continued research into potential health effects.
合成法
Halonal can be synthesized by the reaction of 1,1,1-trifluoroethane with bromine and chlorine in the presence of a catalyst. This reaction produces Halonal as a colorless liquid with a boiling point of 48.5°C and a density of 1.72 g/cm³. The synthesis of Halonal is relatively simple and cost-effective, making it a popular choice for scientific research applications.
特性
CAS番号 |
106602-54-4 |
|---|---|
製品名 |
Halonal |
分子式 |
C19H15FN2O4 |
分子量 |
354.3 g/mol |
IUPAC名 |
5-ethyl-1-(2-fluorobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H15FN2O4/c1-2-19(12-8-4-3-5-9-12)16(24)21-18(26)22(17(19)25)15(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,24,26) |
InChIキー |
XRWBYGPMIPXHBK-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
同義語 |
halonal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



